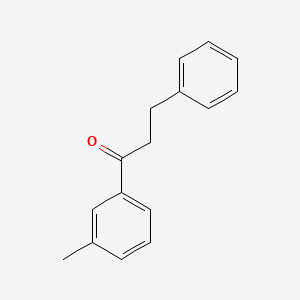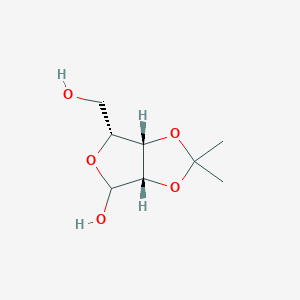
2-(6-methoxynaphthalen-1-yl)acetic Acid
Overview
Description
2-(6-Methoxynaphthalen-1-yl)acetic acid is a monocarboxylic acid consisting of a naphthalene ring substituted with a methoxy group at the 6-position and an acetic acid moiety at the 1-position. This compound is known for its role as a pharmaceutical impurity standard and is related to the nonsteroidal anti-inflammatory drug (NSAID) naproxen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methoxynaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and the use of more efficient catalysts and reagents to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(6-Methoxynaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as a metabolite of naproxen and its potential therapeutic effects.
Industry: Used in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(6-methoxynaphthalen-1-yl)acetic acid involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). It inhibits the activity of these enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of naproxen, a well-known NSAID .
Comparison with Similar Compounds
Naproxen: 2-(6-Methoxynaphthalen-1-yl)acetic acid is a metabolite of naproxen and shares a similar structure but lacks the additional methyl group on the acetic acid moiety.
6-Methoxy-2-naphthoic acid: Similar in structure but with a carboxylic acid group directly attached to the naphthalene ring instead of an acetic acid moiety.
6-Methoxy-2-naphthylacetic acid: Another related compound with similar chemical properties
Uniqueness: this compound is unique due to its specific substitution pattern on the naphthalene ring and its role as a metabolite of naproxen. This unique structure contributes to its specific biological activities and its use as a pharmaceutical impurity standard .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWSYWGAKCKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297595 | |
| Record name | 6-Methoxy-1-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87901-81-3 | |
| Record name | 6-Methoxy-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87901-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthaleneacetic acid, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride](/img/structure/B1354407.png)













